molecular formula C22H30O2 B12547338 Docosa-4,7,9,11,13,16,19-heptaenoic acid CAS No. 167228-00-4

Docosa-4,7,9,11,13,16,19-heptaenoic acid

Cat. No.: B12547338
CAS No.: 167228-00-4
M. Wt: 326.5 g/mol
InChI Key: ONCVIMINFCGUNI-UHFFFAOYSA-N
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Description

Docosa-4,7,9,11,13,16,19-heptaenoic acid is a polyunsaturated fatty acid with a 22-carbon chain and seven double bonds. This compound is part of the omega-3 fatty acid family, which is known for its significant roles in human health, particularly in brain function and cardiovascular health.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Docosa-4,7,9,11,13,16,19-heptaenoic acid typically involves the elongation and desaturation of shorter-chain fatty acids. One common method is the chemical synthesis from alpha-linolenic acid, which involves multiple steps of elongation and desaturation under controlled conditions. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and specific temperatures to facilitate the formation of double bonds at precise locations.

Industrial Production Methods

Industrial production of this compound often involves the extraction from natural sources such as fish oil or algae oil. These sources are rich in omega-3 fatty acids, and the extraction process typically includes steps like saponification, esterification, and purification to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

Docosa-4,7,9,11,13,16,19-heptaenoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can occur at the double bonds, leading to the formation of hydroperoxides and other oxidation products.

    Reduction: The double bonds can be reduced to single bonds using hydrogenation reactions.

    Substitution: Functional groups can be introduced at specific positions along the carbon chain through substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include oxygen or ozone, often in the presence of catalysts like manganese dioxide (MnO2).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.

    Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) can be used under controlled conditions.

Major Products Formed

    Oxidation: Hydroperoxides, aldehydes, and ketones.

    Reduction: Saturated fatty acids.

    Substitution: Halogenated fatty acids.

Scientific Research Applications

Docosa-4,7,9,11,13,16,19-heptaenoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its role in cell membrane structure and function.

    Medicine: Investigated for its potential benefits in treating cardiovascular diseases, inflammatory conditions, and neurological disorders.

    Industry: Utilized in the production of dietary supplements and functional foods.

Mechanism of Action

The mechanism of action of Docosa-4,7,9,11,13,16,19-heptaenoic acid involves its incorporation into cell membranes, where it influences membrane fluidity and the function of membrane-bound proteins. It also acts as a precursor to bioactive lipid mediators, which play roles in inflammation and cell signaling pathways. The molecular targets include various enzymes and receptors involved in metabolic and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Docosahexaenoic acid (DHA): Another omega-3 fatty acid with six double bonds.

    Eicosapentaenoic acid (EPA): An omega-3 fatty acid with five double bonds.

    Alpha-linolenic acid (ALA): A shorter-chain omega-3 fatty acid with three double bonds.

Uniqueness

Docosa-4,7,9,11,13,16,19-heptaenoic acid is unique due to its seven double bonds, which confer distinct structural and functional properties compared to other omega-3 fatty acids. Its specific arrangement of double bonds allows for unique interactions with cellular components and bioactive pathways.

Properties

CAS No.

167228-00-4

Molecular Formula

C22H30O2

Molecular Weight

326.5 g/mol

IUPAC Name

docosa-4,7,9,11,13,16,19-heptaenoic acid

InChI

InChI=1S/C22H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h3-4,6-7,9-16,18-19H,2,5,8,17,20-21H2,1H3,(H,23,24)

InChI Key

ONCVIMINFCGUNI-UHFFFAOYSA-N

Canonical SMILES

CCC=CCC=CCC=CC=CC=CC=CCC=CCCC(=O)O

Origin of Product

United States

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